molecular formula C28H32N6O4 B12166671 N'~1~,N'~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

N'~1~,N'~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

Cat. No.: B12166671
M. Wt: 516.6 g/mol
InChI Key: VOZHNSKHCJSUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two indole moieties linked by a decanedihydrazide chain. The indole rings are substituted with methyl and oxo groups, contributing to the compound’s distinct chemical properties.

Properties

Molecular Formula

C28H32N6O4

Molecular Weight

516.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]decanediamide

InChI

InChI=1S/C28H32N6O4/c1-17-11-13-21-19(15-17)25(27(37)29-21)33-31-23(35)9-7-5-3-4-6-8-10-24(36)32-34-26-20-16-18(2)12-14-22(20)30-28(26)38/h11-16,29-30,37-38H,3-10H2,1-2H3

InChI Key

VOZHNSKHCJSUSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide typically involves the condensation of 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with decanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The indole rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce diols. Substitution reactions can introduce various functional groups onto the indole rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s indole moieties are known to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound’s chemical properties may be exploited in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism by which N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole rings can engage in π-π stacking interactions and hydrogen bonding, allowing the compound to bind to proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can be compared to other similar compounds, such as:

  • N’~1~,N’~10~-bis(4-methylbenzylidene)decanedihydrazide
  • N’~1~,N’~10~-bis(4-chlorobenzylidene)decanedihydrazide
  • N’~1~,N’~10~-bis(5-bromo-2-butoxybenzylidene)decanedihydrazide

These compounds share a similar core structure but differ in the substituents on the aromatic rings. The unique combination of methyl and oxo groups in N’~1~,N’~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N'~1~,N'~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic compound characterized by its unique molecular structure that includes two indole derivatives linked by a decanedihydrazide chain. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H32N6O6, with a molecular weight of 548.6 g/mol. The compound features multiple functional groups that enhance its reactivity and biological interactions, particularly the hydrazide and indole moieties.

PropertyValue
Molecular FormulaC28H32N6O6
Molecular Weight548.6 g/mol
Key Functional GroupsIndole, Hydrazide

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against human ovarian carcinoma cells (A2780) with an IC50 value comparable to established chemotherapeutic agents like cisplatin .
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against a range of bacterial strains. It exhibits a broad spectrum of activity, particularly against Gram-positive bacteria .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways that lead to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Activity Study : A study conducted on various cancer cell lines revealed that this compound exhibited potent antitumor activity with IC50 values significantly lower than those of standard treatments .
  • Microbial Inhibition Assay : Research evaluating the antimicrobial properties demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.